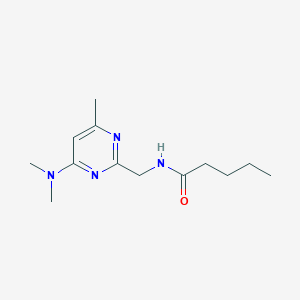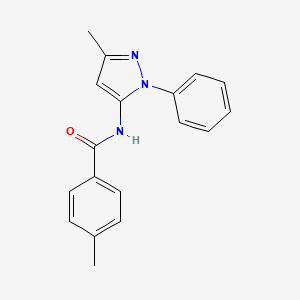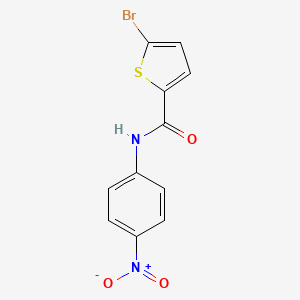
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also includes a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and to the rest of the molecule .
Scientific Research Applications
Nonlinear Optical Applications
This compound is used in the synthesis of new organic materials for nonlinear optical applications . These materials have abundant molecular design possibilities and are of considerable interest in the fast-growing field of integrated photonics systems and ultra-fast communication technologies .
Synthesis of Single Crystals
The compound is used in the synthesis and growth of single crystals via Knoevenagel condensation reaction followed by metathesization reaction . These crystals are grown from the methanol–acetonitrile medium by low-temperature slow evaporation solution technique (SEST) .
White Light Application
The luminescence and chromaticity diagram of the compound reveals that it could be a possible candidate for white light application .
Photoconductivity
The positive photoconductivity nature of the compound was confirmed from the calculation of photo and dark current values .
Thermal Stability
The thermal studies of the compound reveal its stability up to 273 °C and its high tolerance capacity of 19.4 GW/cm² against 1064 nm from laser damage threshold studies .
Terahertz Sensitive Material
The compound is an important nonlinear optical and terahertz sensitive material . However, its poor conductivity and extreme process for crystal growth limit practical applications .
Synchrotron Radiation Analysis
The compound is used in synchrotron radiation analysis to study the internal defects of crystals .
Terahertz Wave Generation
The compound is used in the generation of terahertz wave in crystals with different thicknesses . It is found that the highest terahertz conversion efficiency is 1.71×10⁻⁵ .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-5-6-7-13(18)14-9-11-15-10(2)8-12(16-11)17(3)4/h8H,5-7,9H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRSZNQDFWFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=CC(=N1)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine](/img/structure/B2732469.png)
![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2732472.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)
![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2732475.png)
![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)
![2-Indol-1-yl-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2732477.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2732479.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)
![N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide](/img/structure/B2732485.png)
![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)